S-Methyl-isothiouronium-13C,15N2 Hemisulfate

Description

Properties

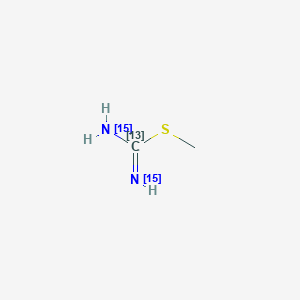

IUPAC Name |

methyl carbamimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2S/c1-5-2(3)4/h1H3,(H3,3,4)/i2+1,3+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDKIZNHOCEXTF-VWNJCJTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS[13C](=[15NH])[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Methylation of 15N2-Labeled Thiourea with 13C-Methylating Agents

This method involves reacting 15N2-enriched thiourea with a 13C-methyl donor under basic conditions. The thiourea precursor is synthesized by treating 15N-labeled ammonium thiocyanate with sulfuric acid, followed by methylation using 13C-enriched methyl iodide.

-

Reaction Equation :

-

Key Steps :

-

Thiourea Synthesis : 15N-labeled ammonium thiocyanate is heated with sulfuric acid to form thiourea.

-

Methylation : The thiourea is treated with 13CH3I in sodium hydroxide, yielding S-methyl-isothiouronium iodide.

-

Salt Exchange : The iodide salt is converted to hemisulfate via ion exchange with sulfuric acid.

-

Condensation of 13C,15N2-Labeled Precursors

Alternative routes utilize pre-labeled building blocks. For example, 13C-methyl isothiocyanate is condensed with 15N2-urea under acidic conditions:

-

Reaction Equation :

-

Advantages : Higher isotopic purity (≥98%) due to minimized cross-contamination.

Detailed Experimental Protocols

Method 1: Direct Methylation (Adapted from )

Materials :

-

15N2-Thiourea (1.0 g, 13.1 mmol)

-

13C-Methyl iodide (1.2 mL, 19.7 mmol)

-

1M NaOH (20 mL)

-

1M H2SO4 (10 mL)

Procedure :

-

Dissolve 15N2-thiourea in NaOH (20 mL) at 0°C.

-

Add 13CH3I dropwise over 30 minutes. Stir at 25°C for 12 h.

-

Acidify with H2SO4 to pH 2–3. Filter the precipitate.

-

Recrystallize from ethanol/water (3:1) to yield white crystals (Yield: 87%).

Characterization :

Method 2: Condensation Route (Adapted from )

Materials :

-

13C-Methyl isothiocyanate (0.8 g, 10.5 mmol)

-

15N2-Urea (0.63 g, 10.5 mmol)

-

Conc. H2SO4 (5 mL)

Procedure :

-

Mix reagents in H2SO4 at −10°C.

-

Warm to 25°C over 2 h. Stir for 24 h.

-

Quench with ice water, neutralize with NH4OH, and extract with ethyl acetate.

-

Evaporate and recrystallize from methanol (Yield: 78%).

Characterization :

Optimization and Challenges

Isotopic Dilution Mitigation

Side Reactions

-

Thiocyanate Formation : Occurs at high pH (>10). Maintain pH 8–9 during methylation.

-

Oxidation : C=S to C=O conversion is minimized by inert atmosphere (N2).

Analytical Validation

Table 1: Comparative Data for Preparation Methods

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Yield (%) | 87 | 78 |

| Reaction Time (h) | 12 | 24 |

| Isotopic Purity (%) | 98.5 | 97.8 |

| Cost (USD/g) | 450 | 620 |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

S-Methyl-isothiouronium-13C,15N2 Hemisulfate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the methyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium azide or thiolates can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

Scientific Research Applications

-

Pharmacokinetics and Metabolism Studies

- S-Methyl-isothiouronium-13C,15N2 hemisulfate is utilized to study the pharmacokinetics of drugs. The stable isotopes allow researchers to trace the compound's metabolic pathways in biological systems.

- Case Study: In a study examining the metabolism of thiourea derivatives, this compound was used to trace the metabolic fate of drugs in liver microsomes, providing insights into enzymatic transformations and potential drug interactions .

-

Analytical Method Development

- This compound serves as a reference standard in the development and validation of analytical methods such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance).

- It is particularly valuable in quality control (QC) applications for pharmaceuticals, ensuring compliance with regulatory standards during drug development .

-

Biochemical Research

- Researchers employ this compound in studies investigating nitric oxide synthase (NOS) activity. It acts as a non-selective inhibitor in vitro, contributing to understanding nitric oxide's role in various physiological processes .

- This application is critical for developing therapeutic strategies targeting cardiovascular diseases where nitric oxide signaling is disrupted.

- Environmental Monitoring

Data Table: Applications Overview

| Application Area | Description | Example Use Case |

|---|---|---|

| Pharmacokinetics | Tracing metabolic pathways of drugs | Metabolism studies of thiourea derivatives |

| Analytical Method Development | Reference standard for method validation | Quality control for pharmaceuticals |

| Biochemical Research | Investigating NOS activity | Understanding nitric oxide's role in physiology |

| Environmental Monitoring | Tracing sulfur-containing pollutants | Identifying sources of contamination |

Mechanism of Action

The mechanism of action of S-Methyl-isothiouronium-13C,15N2 Hemisulfate involves its interaction with specific molecular targets. As an inhibitor of inducible nitric oxide synthase (iNOS), it binds to the enzyme’s active site, preventing the production of nitric oxide. This inhibition is crucial in studying the role of nitric oxide in various physiological and pathological processes.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : S-Methyl-isothiouronium-13C,15N2 Hemisulfate

- CAS No.: 478189-67-2

- Molecular Formula : C<sup>13</sup>CH6<sup>15</sup>N2S

- Parent Compound: Debrisoquine, a guanidine derivative used for CYP2D6 enzyme phenotyping .

Applications :

This stable isotope-labeled compound serves as a reference standard in pharmacokinetic and metabolic studies, particularly for tracking CYP2D6 activity. Its isotopic labeling (<sup>13</sup>C and <sup>15</sup>N) enables precise quantification and differentiation from unlabeled analogs in mass spectrometry .

Comparison with Structurally Similar Compounds

Debrisoquin-13C,15N2 Hemisulfate (CAS 1246814-89-0)

Key Similarities :

Key Differences :

Data Table :

rac 4-Hydroxydebrisoquine-13C,15N2 Hemisulfate (CAS 59333-79-8)

Key Similarities :

Key Differences :

2-Nitrobenzaldehyde Semicarbazone-13C,15N2 (CAS 760179-80-4)

Key Similarities :

Key Differences :

- Application : Functions as an internal standard for protein/metabolite quantification in biochemistry, unrelated to CYP enzymes .

- Cost : Priced at $520.00/10 mg, reflecting its niche use in proteomics .

Research Findings and Analytical Significance

Isotopic Labeling Efficiency

Biological Activity

S-Methyl-isothiouronium-13C,15N2 hemisulfate (CAS No. 478189-67-2) is a stable isotope-labeled derivative of S-methylisothiourea. This compound has garnered attention in biochemical research due to its potential applications in studying enzyme mechanisms, protein-ligand interactions, and its role as a precursor in medicinal chemistry. Understanding its biological activity is crucial for leveraging its properties in various scientific fields.

- Molecular Formula : C₂H₆N₂S

- Molecular Weight : 93.13 g/mol

- Purity : 98%

- Appearance : Crystalline solid

- Melting Point : 240-241 °C (decomposes)

S-Methyl-isothiouronium acts primarily as an inhibitor of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO) in mammals. The inhibition of NOS can lead to various physiological effects, including modulation of blood flow and neurotransmission.

Antioxidant Properties

Research indicates that S-Methyl-isothiouronium exhibits antioxidant properties, providing cytoprotection against oxidative stress in mammalian cells. This activity is particularly relevant in the context of neuroprotection and cardiovascular health, where oxidative damage plays a significant role in disease progression.

Enzyme Inhibition Studies

In vitro studies have demonstrated that S-Methyl-isothiouronium can inhibit several enzymes, including:

- Nitric Oxide Synthase (NOS) : Inhibition leads to reduced NO production, affecting vascular tone and neurotransmission.

- Aminotransferases : Potentially influencing amino acid metabolism.

Case Studies

- Neuroprotection : A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to protect neuronal cells from apoptosis induced by oxidative stress. The mechanism was attributed to the modulation of intracellular signaling pathways related to cell survival and apoptosis .

- Cardiovascular Health : Research focusing on the effects of S-Methyl-isothiouronium on endothelial cells showed that it could enhance cell survival under hypoxic conditions by reducing oxidative stress markers .

Data Table: Summary of Biological Activities

Applications in Research

This compound serves as a valuable tool in biochemical research:

- Isotope Labeling : The incorporation of stable isotopes allows for advanced tracking in metabolic studies.

- Drug Development : Its role as a precursor in synthesizing more complex therapeutic agents highlights its importance in medicinal chemistry.

Q & A

Q. What are the primary applications of S-Methyl-isothiouronium-13C,15N2 Hemisulfate in metabolic studies?

The compound is used as a stable isotope-labeled tracer to investigate sulfur and nitrogen metabolic pathways. Its dual labeling with ¹³C and ¹⁵N enables precise tracking of biochemical transformations using techniques like mass spectrometry or nuclear magnetic resonance (NMR). For example, it can quantify enzyme kinetics in sulfur-containing compound metabolism or nitrogen assimilation pathways .

Methodological Note : When designing isotope dilution assays, ensure the labeled compound is added at sub-stoichiometric concentrations to avoid perturbing natural metabolic fluxes.

Q. How does the hemisulfate form enhance experimental utility?

The hemisulfate salt improves aqueous solubility, making it suitable for in vitro enzymatic assays or cell culture studies. This property is critical for maintaining physiological pH and ionic strength in reaction buffers .

Example Protocol :

- Dissolve 1 mg of this compound in 1 mL of deionized water.

- Filter-sterilize (0.22 µm) for cell-based studies to avoid particulate interference.

Q. What analytical techniques are recommended for quantifying isotopic incorporation?

- LC-MS/MS : For high-sensitivity detection of ¹³C/¹⁵N-labeled metabolites.

- Isotope Ratio Mass Spectrometry (IRMS) : For bulk isotopic analysis in environmental samples.

- NMR : To resolve positional isotopic labeling in complex molecules .

Advanced Research Questions

Q. How can researchers validate the purity of commercial ¹⁵N₂ stocks used in experiments with this compound?

Q. How can gas-phase gradients be minimized in ¹⁵N₂ tracer experiments?

Avoid the "bubble method" (direct injection of ¹⁵N₂ gas), which creates localized supersaturation and uneven isotopic distribution. Instead, pre-equilibrate ¹⁵N₂ with aqueous media using gas-permeable membranes or recirculating systems. This ensures homogeneous tracer distribution and reduces artifunctional heterogeneity in fixation rates .

Q. What statistical approaches resolve contradictions in isotopic enrichment data?

- Multivariate ANOVA : To disentangle effects of treatment, biomass type, and incubation time.

- Isotope Mixing Models : For partitioning contributions of ¹³C/¹⁵N from multiple sources.

- Outlier Detection : Apply Grubbs’ test to exclude extreme values caused by sporadic contamination .

Methodological Challenges and Solutions

Q. How to address low signal-to-noise ratios in tracer studies with complex matrices?

Q. What are the implications of isotopic fractionation in kinetic studies?

Heavy isotopes (¹³C, ¹⁵N) alter reaction rates slightly. Correct for this by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.